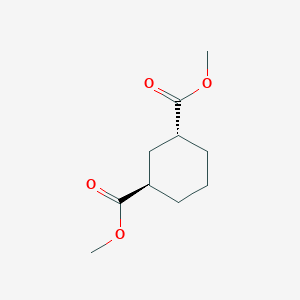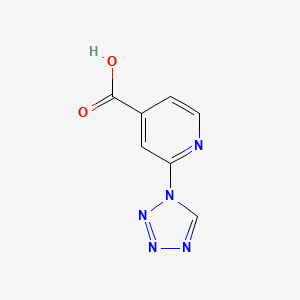
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans-: is an organic compound with the molecular formula C10H16O4. It is a diester derivative of 1,3-cyclohexanedicarboxylic acid, where both carboxylic acid groups are esterified with methanol. The compound exists in a trans-configuration, meaning the ester groups are positioned on opposite sides of the cyclohexane ring. This configuration imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- can be synthesized through the esterification of 1,3-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,3-Cyclohexanedicarboxylic acid+2MethanolAcid Catalyst1,3-Cyclohexanedicarboxylic acid, dimethyl ester+2Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to achieve high conversion rates and purity of the final product. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the parent 1,3-cyclohexanedicarboxylic acid using aqueous acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Hydrolysis: 1,3-Cyclohexanedicarboxylic acid.
Reduction: 1,3-Cyclohexanedimethanol.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of biologically active compounds and as a precursor in drug synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, plasticizers, and resins.
Mecanismo De Acción
The mechanism of action of 1,3-cyclohexanedicarboxylic acid, dimethyl ester, trans- depends on the specific chemical reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the parent acid and methanol. In reduction reactions, the ester is converted to alcohols through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Similar structure but with ester groups at the 1,4-positions.
1,3-Cyclohexanedicarboxylic acid, dimethyl ester, cis-: Same molecular formula but with cis-configuration.
Dimethyl terephthalate: Aromatic counterpart with ester groups on a benzene ring.
Uniqueness: 1,3-Cyclohexanedicarboxylic acid, dimethyl ester, trans- is unique due to its trans-configuration, which affects its reactivity and physical properties. This configuration can influence the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its cis- and 1,4-analogues.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
dimethyl (1R,3R)-cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
BZUOYGUOKMUSPA-HTQZYQBOSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCC[C@H](C1)C(=O)OC |
SMILES canónico |
COC(=O)C1CCCC(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)



![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)


![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)


